molecular formula C9H16O2 B8448509 Ethyl 2,4-dimethyl-3-pentenoate

Ethyl 2,4-dimethyl-3-pentenoate

Cat. No. B8448509
M. Wt: 156.22 g/mol
InChI Key: GNBIQCPIQWOVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dimethyl-3-pentenoate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,4-dimethyl-3-pentenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dimethyl-3-pentenoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2,4-dimethyl-3-pentenoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 2,4-dimethylpent-3-enoate

InChI

InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6,8H,5H2,1-4H3

InChI Key

GNBIQCPIQWOVLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C=C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2,4-dimethyl-3-pentenoate was prepared as follows. A 25 ml flask equipped with a condenser and kept under nitrogen, was charged with 1.0 g (6.4 mmole) of ethyl 2,4-dimethyl-2-pentenoate and 0.975 g (6.4 mmole) of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and the mixture was heated to 160° C. After 18 hours of reaction, followed by cooling, the reaction mixture was poured onto water and extracted with ether. The organic phase was washed successively with a 5% aqueous solution of HCI, water and brine, then dried on Na2SO4 and concentrated. After distillation on a bulb-to-bulb apparatus (80-100° C, 5.32 x 102 Pa) there were obtained 0,734 g of a 55:45 mixture of ethyl 2,4-dimethyl-2-pentenoate and ethyl 20 2,4-dimethyl-3-pentenoate. The two compounds were separated by flash-chromatography [SiO2 (30 g), cyclohexane:ethyl acetate =98:2]. 0.180 g of ethyl 2,4-dimethyl-3-pentenoate were obtained. NMR(1H): 1,19(d, J=7, 3H); 1,25(t, J=7, 3H); 1,66(d, J=1, 3H); 1,72(d, J=1, 3H)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.975 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl 20 2,4-dimethyl-3-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.